molecular formula C16H22N2O B1331392 9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one CAS No. 500360-86-1

9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one

Cat. No. B1331392
M. Wt: 258.36 g/mol
InChI Key: NDDZYCRYGWSPSJ-UHFFFAOYSA-N
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Description

The compound 9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one is a diazaspirocyclic compound, which is a class of spirocyclic compounds containing two nitrogen atoms within the ring system. These compounds are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of related diazaspirocycles, such as 3,9-diazaspiro[5.5]undecanes, has been achieved through microwave-assisted solid-phase synthesis. This method involves the direct annulation of primary amines with resin-bound bismesylates. A key advancement in this synthesis is the use of an α-methyl benzyl carbamate resin linker, which allows for the cleavage of the heterocycles under mildly acidic conditions without contamination from linker-derived N-alkylated byproducts .

Molecular Structure Analysis

While the specific molecular structure analysis of 9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one is not detailed in the provided papers, the general structure of diazaspirocycles includes a spirocyclic framework with two nitrogen atoms incorporated into the ring system. The presence of the benzyl group likely influences the electronic and steric properties of the molecule, which can affect its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactivity of diazaspirocycles can be inferred from related compounds. For instance, the synthesis of 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,5,9-triones involves a double Michael addition of 2-thiobarbiturates or N,N'-diaryl-2-thiobarbiturates with dibenzalacetones, followed by reductive desulfurization using nickel boride . This suggests that diazaspirocycles can participate in cycloaddition reactions and can be modified through reductive processes.

Physical and Chemical Properties Analysis

Scientific Research Applications

Antihypertensive Properties

  • Antihypertensive Screening : Studies have shown the potential of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones in antihypertensive screening. Particularly, compounds in this class demonstrated significant activity in lowering blood pressure, attributed to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Chemical Synthesis

  • Microwave-Assisted Solid-Phase Synthesis : The microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes, has been achieved. This method highlights the utility of α-methyl benzyl carbamate resin linker for the cleavage of heterocycles under mildly acidic conditions (Macleod et al., 2006).

Pharmaceutical Applications

  • CCR8 Antagonists : Compounds derived from 3,9-diazaspiro[5.5]undecane, such as 3-aroyl-9-phenoxyphenyl derivatives, have been identified as CCR8 antagonists. These are particularly relevant in the treatment of chemokine-mediated diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Biological Activity and Synthesis

  • Bioactivity and Synthesis Review : A comprehensive review discusses the synthesis and biological activity of 1,9-diazaspiro[5.5]undecanes, indicating their potential in treating various disorders, including obesity, pain, immune system and cell signaling disorders, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).

Additional Applications

  • GABA Type A Receptor Antagonists : Research has revealed that 3,9-diazaspiro[5.5]undecane-based compounds exhibit potent competitive inhibition of the GABA type A receptors, suggesting their potential application in peripheral GABAAR inhibition and immunomodulatory effects (Bavo et al., 2021).

Safety And Hazards

9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .

properties

IUPAC Name

3-benzyl-3,9-diazaspiro[5.5]undecan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-15-12-16(6-9-17-15)7-10-18(11-8-16)13-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDZYCRYGWSPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC12CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601232995
Record name 9-(Phenylmethyl)-3,9-diazaspiro[5.5]undecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one

CAS RN

500360-86-1
Record name 9-(Phenylmethyl)-3,9-diazaspiro[5.5]undecan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500360-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(Phenylmethyl)-3,9-diazaspiro[5.5]undecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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